4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-17-9-7-16(8-10-17)20(26)14-29-21-18-5-2-6-19(18)25(22(27)24-21)13-15-4-3-11-23-12-15/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRPIJCXDJZTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a class of compounds known as thieno[2,3-d]pyrimidin-4(3h)-ones, which have been studied for their potential as antitubercular agents. These compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
Mode of Action
As a member of the thieno[2,3-d]pyrimidin-4(3H)-ones class, it is likely to interact with its targets in a way that inhibits the growth or survival of the Mycobacterium species.
Biological Activity
The compound 4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Pyrimidine Core : A key feature contributing to its biological activity.
- Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.
- Methoxyphenyl Group : May influence the compound's interaction with various enzymes and receptors.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Receptor Binding : It might bind to receptors on cell surfaces, triggering intracellular signaling cascades.
- Interaction with Nucleic Acids : Potentially affects gene expression and protein synthesis by interacting with DNA or RNA.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies show that related pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Screening : Studies demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Similar compounds have shown strong inhibitory effects against acetylcholinesterase, which is crucial for neurotransmission .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to the target molecule:
Q & A
Q. What synthetic strategies are commonly employed to prepare this pyrimidinone derivative?
The compound can be synthesized via a one-pot multicomponent reaction, leveraging methodologies similar to those used for dihydropyrimidinone scaffolds. For example, the Biginelli reaction or modifications thereof are effective for constructing the pyrimidin-2(5H)-one core. Key steps include thioether bond formation between the 2-(4-methoxyphenyl)-2-oxoethyl moiety and the cyclopenta[d]pyrimidine ring, followed by pyridinylmethyl substitution . Flow-chemistry techniques may enhance yield and reproducibility by enabling precise control over reaction parameters such as temperature and reagent stoichiometry .
Q. How is structural characterization of this compound performed?
- X-ray crystallography confirms the cyclopenta[d]pyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy resolves the methoxyphenyl, pyridinylmethyl, and thioether substituents. For instance, NMR signals at δ 3.8–4.2 ppm typically indicate the pyridin-3-ylmethyl group.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]+ peaks corresponding to the molecular formula .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial assays : Broth microdilution tests (e.g., MIC determination against S. aureus or E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values.
- Enzyme inhibition studies : Fluorometric or colorimetric assays targeting kinases or proteases relevant to disease pathways.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE identifies critical variables (e.g., temperature, catalyst loading, solvent polarity) through factorial designs. For example, a central composite design (CCD) can model nonlinear relationships between reaction time (6–24 hrs) and yield, while ANOVA pinpoints statistically significant factors. Flow-chemistry systems further enable real-time monitoring and iterative optimization .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity differences : Use HPLC (>95% purity) and elemental analysis to verify compound integrity .
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Compare activity of derivatives (e.g., substituent variations on the pyridine ring) to identify pharmacophores .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess electronic effects on activity.
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina. Docking scores correlate with experimental IC values to prioritize analogs .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.
Q. How does conformational flexibility impact target binding?
X-ray data of related dihydropyrimidinones reveal that the cyclopenta[d]pyrimidine ring adopts an envelope conformation, with deviations (~0.44 Å) influencing hydrophobic interactions. Substituents like the pyridin-3-ylmethyl group may induce steric clashes or hydrogen bonds depending on spatial orientation . Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) can model conformational stability in solution.
Q. What analytical techniques quantify degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.
- LC-MS/MS : Identify degradation products (e.g., sulfoxide or hydrolyzed pyrimidinone) and quantify using calibration curves.
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor changes via UPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
